3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with phenylboronic acid under Suzuki–Miyaura cross-coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include DMF, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various arylated derivatives .
Scientific Research Applications
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and neuroprotective effects.
Chemical Biology: It serves as a probe in the study of molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, some derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP): A selective estrogen receptor β antagonist.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor used in the synthesis of the target compound.
Uniqueness
3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its trifluoromethyl group, which can enhance the compound’s metabolic stability and bioavailability. Additionally, the presence of both bromine and phenyl groups allows for further functionalization and derivatization, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCTZJTTBEZAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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